噻虫胺

概述

描述

Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. Thiamethoxam is known for its effectiveness in controlling sucking and chewing insects, making it a valuable tool for protecting crops. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .

作用机制

Target of Action

Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, Thiamethoxam disrupts the normal functioning of the insect’s nervous system .

Mode of Action

Thiamethoxam acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .

Biochemical Pathways

Thiamethoxam affects several biochemical pathways in insects. The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .

Pharmacokinetics

In mammals, Thiamethoxam is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam .

Result of Action

The result of Thiamethoxam’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, Thiamethoxam causes the muscles of the insects to paralyze, leading to their death .

Action Environment

Thiamethoxam is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. Thiamethoxam has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .

科学研究应用

生化分析

Biochemical Properties

Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of Thiamethoxam resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving Thiamethoxam .

Cellular Effects

Thiamethoxam has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, Thiamethoxam has been shown to induce changes in the hematological profile and liver and kidney functions .

Molecular Mechanism

At the molecular level, Thiamethoxam exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that Thiamethoxam significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .

Temporal Effects in Laboratory Settings

The effects of Thiamethoxam change over time in laboratory settings. It has been observed that Thiamethoxam has long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Thiamethoxam vary with different dosages in animal models. High doses of Thiamethoxam have been shown to cause toxic or adverse effects

Metabolic Pathways

Thiamethoxam is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

准备方法

Synthetic Routes and Reaction Conditions: Thiamethoxam is synthesized through a multi-step process. The synthesis begins with the reaction of S-methyl-N-nitro-isothiourea with methylamine to form N-methyl nitroguanidine. This intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The final step involves reacting this compound with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base .

Industrial Production Methods: Industrial production of thiamethoxam follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

化学反应分析

Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .

Common Reagents and Conditions:

Hydrolysis: Thiamethoxam can hydrolyze in the presence of water, especially under acidic or basic conditions.

Oxidation: It can be oxidized using strong oxidizing agents.

Major Products Formed: The major degradation products of thiamethoxam include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .

相似化合物的比较

Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, thiamethoxam has unique properties:

Clothianidin: Structurally similar to thiamethoxam, but with different solubility and partition coefficients.

Imidacloprid: One of the first neonicotinoids introduced, it has a different binding affinity and spectrum of activity compared to thiamethoxam.

Acetamiprid: Another neonicotinoid with a different chemical structure and mode of action, used for controlling different types of pests.

Thiamethoxam’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .

属性

CAS 编号 |

153719-23-4 |

|---|---|

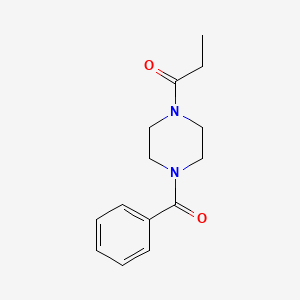

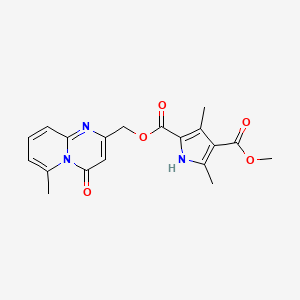

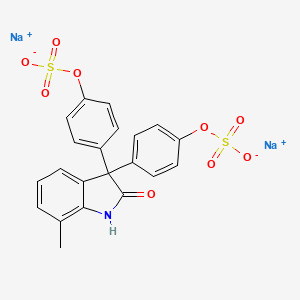

分子式 |

C8H10ClN5O3S |

分子量 |

291.72 g/mol |

IUPAC 名称 |

(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8- |

InChI 键 |

NWWZPOKUUAIXIW-FLIBITNWSA-N |

SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

手性 SMILES |

CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |

规范 SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

外观 |

Solid powder |

颜色/形态 |

Crystalline powder Light brown granules |

密度 |

1.57 at 20 °C |

熔点 |

139.1 °C |

Key on ui other cas no. |

153719-23-4 |

Pictograms |

Flammable; Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine Actara ACTARA 25 WG CGA 293343 CGA-293343 CGA293343 thiamethoxam |

蒸汽压力 |

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

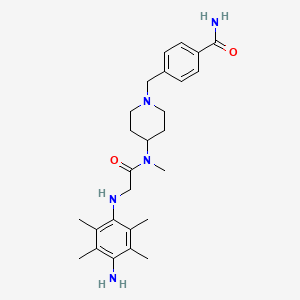

![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)